Physicochemical Property Differentiation: LogD and Clearance vs. Indole Scaffold
The 4-azaindole core of 1H-Pyrrolo[3,2-B]pyridin-2-OL confers a distinct physicochemical advantage over the structurally analogous indole scaffold. This advantage is crucial for optimizing drug-like properties [1].
| Evidence Dimension | Lipophilicity (clogD) and In Vivo Unbound Clearance |
|---|---|
| Target Compound Data | clogD = 2.0; 20-fold decrease in unbound clearance |
| Comparator Or Baseline | Indole 1: clogD = 4.4; baseline clearance |
| Quantified Difference | ΔclogD = -2.4 units; Clearance reduced by 20x |
| Conditions | Comparison between a 4-azaindole analog and a matched indole analog in a PAK1 inhibitor program, measured in mouse PK studies [1]. |
Why This Matters
Lower clogD and improved clearance predict better oral absorption and lower required doses, making this a more attractive starting point for lead optimization in drug discovery.
- [1] Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 26(15), 3518-3524. View Source
